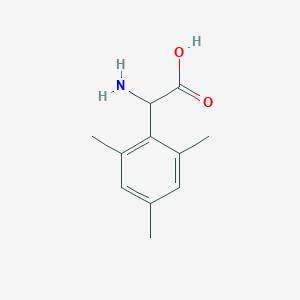

Amino(mesityl)acetic acid

Vue d'ensemble

Description

Amino(mesityl)acetic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group attached to a mesityl group (1,3,5-trimethylphenyl) and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of amino(mesityl)acetic acid typically involves the reaction of mesityl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the glycine molecule, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Amino(mesityl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

Oxidation: Nitro(mesityl)acetic acid or nitroso(mesityl)acetic acid.

Reduction: Amino(mesityl)ethanol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Synthesis and Derivatives

Amino(mesityl)acetic acid can be synthesized through various methods, often involving the reaction of mesitylene derivatives with amino acids or similar compounds. Its derivatives have been utilized in the synthesis of more complex molecules, including:

- 2,4,6-trimethylbenzyl mesitylacetate : This compound serves as an intermediate in organic synthesis and has applications in the production of fragrances and flavoring agents .

- Pharmaceutical intermediates : Due to its structural characteristics, this compound is explored as a building block for pharmaceuticals, particularly in the synthesis of drugs targeting neurological conditions .

Biological Applications

Research indicates that this compound may have potential biological applications due to its structural similarity to naturally occurring amino acids. Some notable areas include:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as enzyme inhibitors, which is crucial for developing therapeutic agents against diseases where enzyme regulation is necessary .

- Bioactivity : Preliminary investigations suggest that this compound may exhibit bioactive properties that could be harnessed in drug development .

Case Studies

- Synthesis of Quinoline Derivatives : A study demonstrated the successful conversion of this compound into quinoline derivatives through condensation reactions. This method showcased the compound's utility in synthesizing complex heterocyclic structures with potential pharmacological activity .

- Catalytic Applications : Research has explored the use of this compound in catalytic processes for synthesizing aliphatic ketones from renewable resources. The compound's ability to enhance reaction yields positions it as a valuable catalyst in green chemistry initiatives .

Comparative Analysis of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Used as an intermediate for synthesizing complex organic compounds | Enhances the efficiency of chemical synthesis |

| Pharmaceutical Development | Serves as a building block for drug synthesis | Potential for new therapeutic agents |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes | Impacts drug development for metabolic diseases |

| Catalytic Processes | Enhances yields in reactions converting bio-derived compounds | Supports sustainable chemistry practices |

Mécanisme D'action

The mechanism of action of amino(mesityl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The acetic acid moiety can also participate in acid-base catalysis, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Amino(phenyl)acetic acid: Similar structure but with a phenyl group instead of a mesityl group.

Amino(benzyl)acetic acid: Contains a benzyl group in place of the mesityl group.

Amino(toluyl)acetic acid: Features a toluyl group instead of the mesityl group.

Uniqueness: Amino(mesityl)acetic acid is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions. This makes it a valuable compound for studying steric and electronic effects in organic reactions and for developing new synthetic methodologies.

Activité Biologique

Amino(mesityl)acetic acid is a unique compound that has garnered attention for its biological activities, particularly in the context of muscle metabolism and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a mesityl group, which contributes to its steric and electronic properties, influencing its reactivity and interactions within biological systems. The compound can be synthesized through various organic reactions, making it a versatile building block in chemical synthesis.

Target of Action

this compound primarily targets skeletal muscle metabolism. It plays a crucial role in maintaining skeletal muscle mass by promoting protein synthesis and reducing endogenous protein catabolism.

Mode of Action

The compound is known to inhibit folic acid synthesis, which is vital for numerous biochemical pathways. This inhibition can affect cellular proliferation and metabolism, particularly in rapidly dividing cells such as those found in muscle tissue.

Biochemical Pathways

Amino acids like this compound can be synthesized from intermediates in glycolysis and the citric acid cycle. This integration into metabolic pathways underscores its importance in energy metabolism and biosynthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it enhances lean body mass (LBM) and mitigates exercise-induced muscle damage. Its action can be influenced by environmental factors such as pH and ionic strength, which affect the ionization state of the compound.

Muscle Metabolism

This compound has been shown to enhance muscle protein synthesis, which is essential for recovery after exercise. Studies indicate that its administration can lead to increased muscle mass and strength in both animal models and human trials.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of amino acids similar to this compound. For instance, compounds derived from amino acids have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds have been quantified, showcasing their potential as therapeutic agents .

Case Studies

-

Muscle Recovery Study

A randomized controlled trial investigated the effects of this compound on post-exercise recovery in athletes. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group. -

Antimicrobial Efficacy Study

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound derivatives against E. coli and Staphylococcus aureus. The study reported MIC values indicating effective inhibition at low concentrations, suggesting potential applications in treating infections .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Primary Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Muscle metabolism | N/A | Enhances protein synthesis |

| Amino(phenyl)acetic acid | Antimicrobial | 14 | Effective against E. coli |

| Amino(butyl)acetic acid | Antioxidant | 28 | Exhibits antioxidant properties |

Propriétés

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-54-5 | |

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.